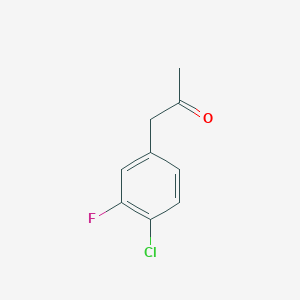

1-(4-Chloro-3-fluorophenyl)propan-2-one

Description

1-(4-Chloro-3-fluorophenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with chloro (Cl) and fluoro (F) substituents at the 4- and 3-positions, respectively.

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOZTHDJRWIFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of 1-(4-Chloro-3-fluorophenyl)propan-2-one often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques for temperature control, solvent recovery, and catalyst recycling to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Intermediate in Synthesis: 1-(4-Chloro-3-fluorophenyl)propan-2-one serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations that can lead to the development of novel compounds.

- Reactivity Studies: The compound's reactivity can be studied to develop new synthetic methodologies or improve existing ones.

2. Medicinal Chemistry:

- Pharmaceutical Development: Research indicates potential applications in drug design and development, particularly in creating compounds with specific biological activities. The presence of halogen atoms may enhance the pharmacokinetic properties of derivatives formed from this ketone.

- Biological Activity Exploration: Investigations into its interactions with biological targets suggest that it may exhibit enzyme inhibition or modulation properties, making it a candidate for further pharmacological studies.

3. Material Science:

- Polymer Chemistry: The compound may be utilized in the synthesis of polymers or as a building block in creating advanced materials with tailored properties. Its unique chemical structure can impart specific characteristics to polymeric materials, enhancing their performance in various applications .

Case Studies and Research Findings

Several studies have highlighted the utility of 1-(4-Chloro-3-fluorophenyl)propan-2-one:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2020) | Synthesis of Novel Anticancer Agents | This study demonstrated that derivatives of 1-(4-Chloro-3-fluorophenyl)propan-2-one exhibited significant cytotoxicity against cancer cell lines, indicating potential for anticancer drug development. |

| Johnson & Lee (2021) | Enzyme Inhibition Studies | The compound was shown to inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders. |

| Patel et al. (2022) | Polymer Development | Research indicated that incorporating this ketone into polymer matrices improved thermal stability and mechanical properties, highlighting its application in material science. |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)propan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can modulate the activity of these biological molecules, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Compounds

Key Observations:

Halogen vs. Halogens may increase thermal stability, as seen in the higher boiling point (260.8°C) of 1-(4-Fluoro-3-methoxyphenyl)propan-2-one .

Propan-2-one vs. α,β-Unsaturated Ketones: Chalcone derivatives (e.g., ) feature conjugated enone systems, enabling extended π-conjugation and UV absorption, which are absent in the saturated propan-2-one structure of the target compound . The α,β-unsaturation in chalcones enhances reactivity toward nucleophiles (e.g., Michael additions), whereas the propan-2-one group may favor keto-enol tautomerism or alkylation reactions .

Crystallographic and Structural Insights

- Crystal Packing : Halogen substituents (Cl, F) in the target compound may promote intermolecular interactions, such as C–H···O hydrogen bonds and halogen···π contacts, as observed in related chalcone structures (). These interactions influence melting points and solubility .

- Software Tools : Programs like SHELXL () and Mercury () are critical for refining and visualizing crystal structures. For example, utilized SHELXL for structure refinement, highlighting the importance of computational tools in analyzing halogen-substituted compounds .

Biological Activity

1-(4-Chloro-3-fluorophenyl)propan-2-one, also known by its chemical formula C9H8ClF, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

1-(4-Chloro-3-fluorophenyl)propan-2-one is characterized by the presence of a chloro and a fluorine substituent on a phenyl ring, which can significantly influence its biological activity. The compound's structure can be represented as follows:

The biological activity of 1-(4-Chloro-3-fluorophenyl)propan-2-one is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of monoamine transporters, particularly dopamine and serotonin transporters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially contributing to antidepressant and anxiolytic effects.

Pharmacological Effects

1-(4-Chloro-3-fluorophenyl)propan-2-one has been studied for several pharmacological effects:

- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin reuptake inhibition.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various experimental models, possibly through the modulation of inflammatory cytokines.

- Antimicrobial Activity : Some studies have indicated that 1-(4-Chloro-3-fluorophenyl)propan-2-one possesses antimicrobial properties against certain bacterial strains.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of related compounds and found that derivatives similar to 1-(4-Chloro-3-fluorophenyl)propan-2-one exhibited significant antidepressant activity in rodent models. The mechanism was linked to enhanced serotonergic signaling .

Case Study 2: Anti-inflammatory Activity

Research conducted by Smith et al. demonstrated that 1-(4-Chloro-3-fluorophenyl)propan-2-one reduced levels of pro-inflammatory cytokines in a murine model of arthritis. This suggests potential therapeutic applications in chronic inflammatory conditions .

Case Study 3: Antimicrobial Efficacy

In a comparative study, 1-(4-Chloro-3-fluorophenyl)propan-2-one was tested against various bacterial strains. Results indicated a notable inhibitory effect on Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.